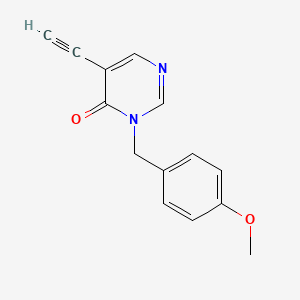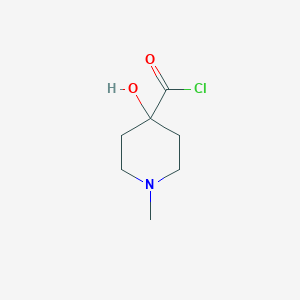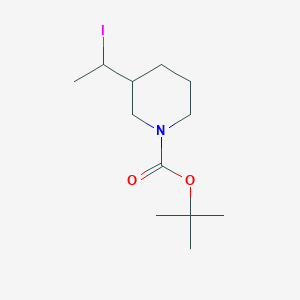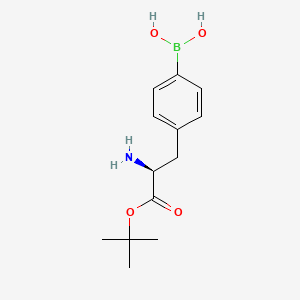
(S)-4-(2-Amino-3-tert-butoxy-3-oxopropyl)phenylboronicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-4-(2-amino-3-tert-butoxy-3-oxopropyl)phenylboronic acid is a boronic acid derivative with a unique structure that includes an amino group, a tert-butoxy group, and a phenylboronic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(2-amino-3-tert-butoxy-3-oxopropyl)phenylboronic acid typically involves multi-step organic synthesis. One common route includes the following steps:
Starting Material: The synthesis begins with a suitable phenylboronic acid derivative.
Protection of Functional Groups: Protecting groups such as tert-butoxy are introduced to protect reactive sites during subsequent reactions.
Introduction of Amino Group: The amino group is introduced through nucleophilic substitution or reductive amination.
Final Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
(S)-4-(2-amino-3-tert-butoxy-3-oxopropyl)phenylboronic acid can undergo various chemical reactions, including:
Oxidation: The phenylboronic acid moiety can be oxidized to form phenol derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as acyl chlorides or anhydrides for amide formation.
Major Products Formed
The major products formed from these reactions include phenol derivatives, alcohols, and amides, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(S)-4-(2-amino-3-tert-butoxy-3-oxopropyl)phenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and catalysis.
Biology: Employed in the design of enzyme inhibitors and probes for biological studies.
Industry: Utilized in the development of advanced materials and sensors.
作用機序
The mechanism of action of (S)-4-(2-amino-3-tert-butoxy-3-oxopropyl)phenylboronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The amino and tert-butoxy groups contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative without the amino and tert-butoxy groups.
4-Aminophenylboronic Acid: Contains an amino group but lacks the tert-butoxy group.
4-(tert-Butoxy)phenylboronic Acid: Contains the tert-butoxy group but lacks the amino group.
Uniqueness
(S)-4-(2-amino-3-tert-butoxy-3-oxopropyl)phenylboronic acid is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications requiring specific interactions with biological molecules and in the development of advanced materials.
特性
分子式 |
C13H20BNO4 |
|---|---|
分子量 |
265.12 g/mol |
IUPAC名 |
[4-[(2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]phenyl]boronic acid |
InChI |
InChI=1S/C13H20BNO4/c1-13(2,3)19-12(16)11(15)8-9-4-6-10(7-5-9)14(17)18/h4-7,11,17-18H,8,15H2,1-3H3/t11-/m0/s1 |
InChIキー |
MZDJXQCZWNNTRA-NSHDSACASA-N |
異性体SMILES |
B(C1=CC=C(C=C1)C[C@@H](C(=O)OC(C)(C)C)N)(O)O |
正規SMILES |
B(C1=CC=C(C=C1)CC(C(=O)OC(C)(C)C)N)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[5-(4-chlorobutanoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13944963.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-3-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B13944968.png)

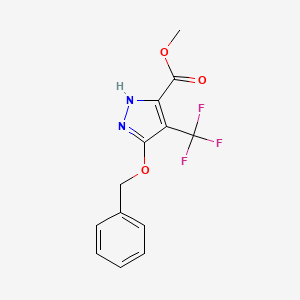
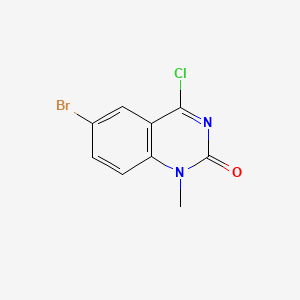

![4-[(5-methyl-2-pyrimidinyl)oxy]Cyclohexanone](/img/structure/B13944996.png)
![2-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B13945003.png)

![3-[[5-(2,5-Dichlorophenyl)furan-2-carbonyl]carbamothioylamino]-2-methylbenzoic acid](/img/structure/B13945033.png)
